
1,3-Dimethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-9H-fluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two methyl groups attached to the fluorene core at the 1 and 3 positions. The compound exhibits unique chemical properties due to its polycyclic aromatic hydrocarbon structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of an alkaline substance. The reaction is typically carried out in an organic solvent system at a controlled temperature .
Industrial Production Methods
Industrial production of this compound often involves the bromination of fluorene followed by methylation. For instance, fluorene can be brominated using dibromohydantoin, followed by methylation with iodomethane in the presence of potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert fluorenone back to fluorene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and hypophosphorous acid are often used as reducing agents.
Substitution: Electrophiles such as bromine and iodomethane are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone, substituted fluorenes, and various fluorenyl derivatives .
Scientific Research Applications
1,3-Dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of 1,3-Dimethyl-9H-fluorene, lacking the methyl groups.
9,9-Dimethylfluorene: Another derivative with methyl groups at the 9 position.
2,3-Dimethylfluorene: A similar compound with methyl groups at the 2 and 3 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
42931-65-7 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,3-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-11(2)14-9-12-5-3-4-6-13(12)15(14)8-10/h3-8H,9H2,1-2H3 |
InChI Key |
RCINAJBUFKRKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC3=CC=CC=C3C2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


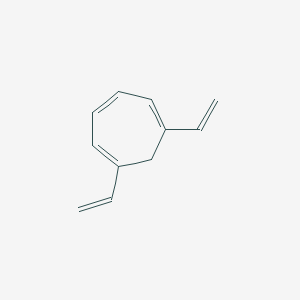
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)

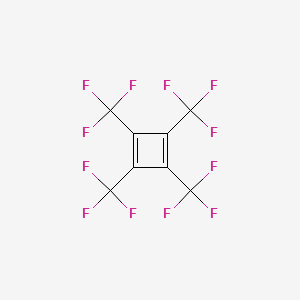

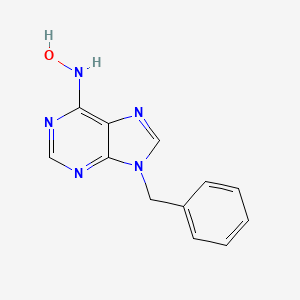

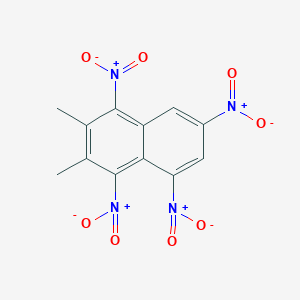
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
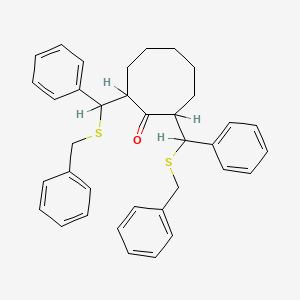

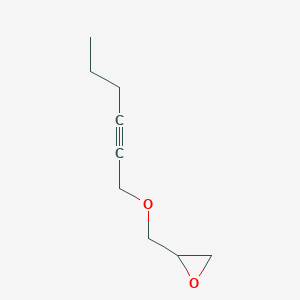
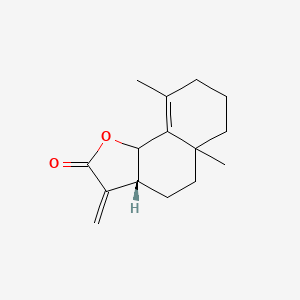
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
